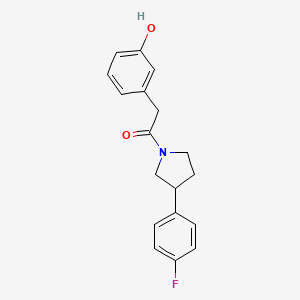

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone

Description

Properties

IUPAC Name |

1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(3-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c19-16-6-4-14(5-7-16)15-8-9-20(12-15)18(22)11-13-2-1-3-17(21)10-13/h1-7,10,15,21H,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIWSDDWCMJXQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=C(C=C2)F)C(=O)CC3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.

Attachment of the 3-Hydroxyphenyl Ethanone Moiety: This step involves the reaction of the pyrrolidine derivative with a 3-hydroxyphenyl ethanone precursor under appropriate conditions, such as the use of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Biological Activities

Research has indicated that this compound may exhibit a range of biological activities, including:

1. Anticancer Properties

Several studies have explored the potential of compounds similar to 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone as anticancer agents. The mechanism often involves the inhibition of specific enzymes critical for cancer cell proliferation. For instance, derivatives of pyrrolidine have shown promising results in targeting cancer cell lines through various pathways, including apoptosis induction and cell cycle arrest .

2. Antimicrobial Activity

The compound's structure suggests it may possess antimicrobial properties. Research into similar compounds has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. In silico docking studies have been employed to predict interactions with bacterial enzymes, indicating potential therapeutic applications in treating infections .

3. Neuropharmacological Effects

Pyrrolidine derivatives are often investigated for their neuroactive properties. Preliminary studies suggest that 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as depression and anxiety .

Case Studies

Several case studies highlight the applications of this compound in medicinal chemistry:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range. |

| Study B | Antimicrobial Efficacy | Showed activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics. |

| Study C | Neuropharmacological Assessment | Indicated potential anxiolytic effects in animal models, suggesting modulation of serotonin pathways. |

Mechanism of Action

The mechanism of action of 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs from the evidence:

Structural and Functional Insights

Heterocyclic Influence: The target compound’s pyrrolidine ring contrasts with triazole () or pyridine () cores. Triazole-containing analogs () exhibit higher metabolic resistance due to sulfonyl groups but may suffer from reduced solubility .

Substituent Effects :

- The 3-hydroxyphenyl group in the target compound introduces polarity, which could enhance aqueous solubility compared to halogenated analogs (e.g., ’s bromo/chloro derivatives) .

- Fluorine substitution (common in ) generally improves bioavailability and CNS penetration but may alter electron distribution in the aromatic ring .

Functional Group Variations: Brominated ethanones () are more reactive in nucleophilic substitutions, whereas the target’s hydroxyl group may participate in hydrogen bonding . α,β-Unsaturated ketones () exhibit conjugation-dependent stability and UV visibility, unlike the saturated ethanone in the target .

Biological Activity

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure features a pyrrolidine ring substituted with a fluorophenyl group and an ethanone moiety linked to a hydroxyphenyl group. This unique structure may contribute to its biological activity.

Research indicates that compounds similar to 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone often interact with various biological targets, including protein kinases and receptors involved in cancer and other diseases. The fluorine atom in the structure may enhance lipophilicity and receptor binding affinity, potentially leading to increased efficacy in therapeutic applications.

Biological Activity

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds. For instance, derivatives with similar structural motifs have shown significant antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | % Inhibition |

|---|---|---|

| Compound A | T-47D (Breast Cancer) | 90.47% |

| Compound B | MDA-MB-468 (Breast Cancer) | 84.83% |

| Compound C | SK-MEL-5 (Melanoma) | 84.32% |

These results suggest that modifications in the structure, such as the presence of a fluorine atom or hydroxyl groups, can significantly impact biological activity against cancer cells .

Mechanism-Based Approaches

Research has also focused on mechanism-based approaches to enhance the efficacy of such compounds. For example, it has been noted that certain derivatives inhibit key signaling pathways involved in tumor growth and metastasis, including EGFR and Src kinases. The inhibition of these pathways leads to apoptosis in cancer cells, demonstrating the potential for therapeutic use .

Case Studies

- Study on Antiproliferative Activity : A study evaluated the antiproliferative effects of a series of pyrrolidine derivatives against various cancer cell lines. The results indicated that compounds with similar structures to 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone exhibited IC50 values in the micromolar range, indicating promising anticancer activity .

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets. These studies suggest that the compound may effectively bind to sites on kinases involved in cancer progression, further supporting its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for preparing 1-(3-(4-fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrrolidine-fluorophenyl moiety via nucleophilic substitution or reductive amination. For example, 3-(4-fluorophenyl)pyrrolidine can be synthesized by reacting 4-fluorobenzaldehyde with pyrrolidine derivatives under catalytic hydrogenation .

- Step 2 : Introduction of the 3-hydroxyphenyl ethanone group. Acylation via Friedel-Crafts (using AlCl₃ as a catalyst) or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) may be employed .

- Critical Factors : Catalyst efficiency (e.g., AlCl₃ vs. FeCl₃), solvent polarity, temperature control (exothermic reactions require cooling), and protecting group strategies for the hydroxyl moiety to prevent side reactions .

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H NMR (to confirm aromatic protons and pyrrolidine ring integration), ¹³C NMR (to identify carbonyl groups at ~200 ppm), and ¹⁹F NMR (to verify fluorophenyl substitution) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities.

- IR Spectroscopy : Detection of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, though this requires high-purity crystals .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions involving volatile solvents .

- Storage : Store in airtight containers at −20°C to prevent degradation. Avoid exposure to moisture or light .

- Waste Disposal : Segregate halogenated waste (due to fluorine content) and follow institutional guidelines for hazardous organic compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) for this compound?

- Methodological Answer :

- 2D NMR : Use COSY or HSQC to distinguish overlapping signals, especially in the aromatic and pyrrolidine regions .

- Computational Validation : Compare experimental ¹H/¹³C NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) .

- Isotopic Labeling : Introduce deuterium in specific positions to simplify spectral interpretation .

Q. What strategies optimize the regioselectivity of fluorophenyl group introduction during synthesis?

- Methodological Answer :

- Directing Groups : Use meta-directing substituents (e.g., -NO₂) on the pyrrolidine ring to guide fluorophenyl attachment to the desired position .

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu for cross-coupling) to enhance selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may favor electrophilic substitution at specific sites .

Q. How does the compound’s conformation affect its biological activity, and what computational methods model this?

- Methodological Answer :

- Molecular Docking : Use AutoDock or Schrödinger to predict binding affinities with target proteins (e.g., kinases or GPCRs) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to assess stability of the pyrrolidine-fluorophenyl moiety in hydrophobic pockets .

- QSAR Studies : Corporate substituent electronic parameters (Hammett σ) to predict activity trends .

Q. What are the challenges in scaling up the synthesis from milligrams to grams without compromising yield?

- Methodological Answer :

- Reaction Optimization : Replace batch reactors with flow chemistry for better heat/mass transfer .

- Purification : Use flash chromatography (gradient elution) or recrystallization (ethanol/water mixtures) to maintain purity at scale .

- Byproduct Management : Monitor for dimerization or oxidation byproducts using LC-MS during process development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.